N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a sulfonyl group, and a methylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-methylphenylacetic acid.
Formation of Intermediate: The 4-bromobenzenesulfonyl chloride reacts with ethylenediamine to form an intermediate compound.
Final Coupling: This intermediate is then coupled with 4-methylphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary but often include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide
- N-(2-((4-Fluorophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide
- N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications compared to its analogs with different halogen atoms.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-23(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSWEGHZSYNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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